molecular formula C6H14Zn B128070 Diisopropylzinc CAS No. 625-81-0

Diisopropylzinc

Cat. No. B128070
CAS RN: 625-81-0
M. Wt: 151.6 g/mol
InChI Key: FRLYMSHUDNORBC-UHFFFAOYSA-N
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Description

Diisopropylzinc is an organozinc compound with the chemical formula ZnC6H14 . It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific . This chemical is pyrophoric, meaning it can burst into flame in air or in contact with water . It is generally packaged in toluene .


Synthesis Analysis

Diisopropylzinc is used as a reagent in various organic asymmetric syntheses . For instance, it has been used in the asymmetric synthesis of 6-helicene, 5-helicene, and enantiomerically enriched 5-pyrimidyl alkanol .


Molecular Structure Analysis

The molecular formula of Diisopropylzinc is C6H14Zn . It has an average mass of 151.584 Da and a monoisotopic mass of 150.038696 Da .


Chemical Reactions Analysis

Diisopropylzinc is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific . The Soai reaction is a transformation capable of effectively increasing the chirality of a catalyst . In this reaction, chiral alcohol is a product of the alkylation of pyrimidinyl aldehyde with diisopropyl zinc, followed by acidic hydrolysis .


Physical And Chemical Properties Analysis

Diisopropylzinc has a molar mass of 151.56 g/mol . It is a pyrophoric chemical, meaning it can burst into flame in air or in contact with water . It is generally packaged in toluene .

Scientific Research Applications

Formation of Zinc Enolate Equivalents

Diisopropylzinc is highly efficient in forming zinc enolate equivalents from iodoacetates, enabling the synthesis of β-hydroxy esters with aldehydes and ketones in high yields (Sato, Takizawa, & Soai, 2000).

Crystal Structure Analysis

The first crystal structure of a diisopropylzinc complex, specifically a tetramethylethylenediamine adduct, reveals the atom's distorted tetrahedral geometry, enhancing our understanding of its molecular interactions (Lennartson, Hedström, & Håkansson, 2007).

Chemoselective Addition

Diisopropylzinc shows unusual chemoselective addition to certain compounds, resulting in quaternary carbon-containing adducts. This specificity is valuable in synthetic chemistry for creating precise molecular configurations (Tanji, Shibata, Sato, & Soai, 2001).

Asymmetric Autocatalysis

In specific autocatalytic reactions, diisopropylzinc can act as a catalytic chirally self-replicating molecule. This application is particularly relevant in the field of asymmetric synthesis (Soai, Hayase, & Takai, 1995).

Synthesis of Steroidal Compounds

Diisopropylzinc aids in the asymmetric isopropylation of steroidal aldehydes, yielding important synthetic intermediates like hydroxycholesterols with high diastereoselectivities. This process is crucial for producing complex molecules such as vitamin derivatives (Okamoto, Tabe, Fujii, & Tanaka, 1995).

Mechanistic Insights into Catalytic Reactions

Studies on diisopropylzinc provide insights into the mechanisms of asymmetric autocatalysis, contributing to our understanding of organic chemistry and chiral amplification processes (Brown, Gridnev, & Klankermayer, 2008).

Enhancing Enantioselectivity

Research on diisopropylzinc has led to the development of novel materials like helical silica, which enhance enantioselectivity in certain reactions, pushing the boundaries of asymmetric synthesis (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).

Safety And Hazards

Diisopropylzinc is pyrophoric and can burst into flame in air or in contact with water . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The Soai reaction, in which Diisopropylzinc is a key reagent, has profoundly impacted chemists’ perspective of chiral symmetry breaking, absolute asymmetric synthesis, and its role in the origin of biological homochirality . Future research may continue to explore the mechanisms of these reactions and their implications for our understanding of the evolution of homochiral life .

properties

IUPAC Name

zinc;propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYMSHUDNORBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.C[CH-]C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylzinc

CAS RN

625-81-0
Record name 625-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diisopropylzinc
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU2V5BVQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
733
Citations
A Lennartson, A Hedström… - … Section E: Structure …, 2007 - scripts.iucr.org
Although diisopropylzinc has attracted considerable interest as a useful organometallic reagent over the past ten years, diisopropylzinc complexes are still absent in the present version …
Number of citations: 12 scripts.iucr.org
K Soai, I Sato, T Shibata, S Komiya, M Hayashi… - Tetrahedron …, 2003 - Elsevier
Enantiomerically enriched pyrimidyl alkanol with either S or R configuration was obtained stochastically from the reaction between pyrimidine-5-carbaldehyde and diisopropylzinc …
Number of citations: 272 www.sciencedirect.com
H Yamanaka, R Oshima, K Teramura… - The Journal of Organic …, 1972 - ACS Publications
… Preparation of Diisopropylzinc.—Reaction of the activated zinc-copper couple with isopropyliodide produced only modest yields (0-25%) of diisopropylzinc. Yields of 70-75% were ob…
Number of citations: 38 pubs.acs.org
I Sato, D Omiya, K Tsukiyama, Y Ogi, K Soai - Tetrahedron: Asymmetry, 2001 - Elsevier
Evidence of asymmetric autocatalysis in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde using chiral pyrimidyl alkanol - ScienceDirect … Evidence of …
Number of citations: 100 www.sciencedirect.com
K Soai, T Hayase, K Takai… - The Journal of Organic …, 1994 - ACS Publications
… Recently the catalytic diastereoselective addition of diisopropylzinc to a chiral aldehyde using chiral catalysts was … 2b’c Thus, the importance of the enantioselective addition of …
Number of citations: 97 pubs.acs.org
WK Yang, BT Cho - Tetrahedron: Asymmetry, 2000 - Elsevier
… This may be attributable to instability of diisopropylzinc reagent in THF. Based on the optimum conditions obtained from Table 1, we carried out the enantioselective addition of diisopropylzinc …
Number of citations: 36 www.sciencedirect.com
OS Kumar, E Watanabe, R Nakai, N Nishimoto… - Journal of crystal …, 2007 - Elsevier
Nitrogen-doped ZnO films have been grown by metalorganic vapor-phase epitaxy using diisopropylzinc, tertiary-butanol in the growth temperature range of 300–450C. Tertiary-…
Number of citations: 24 www.sciencedirect.com
N Nishimoto, T Yamamae, T Kaku, Y Matsuo… - Journal of Crystal …, 2008 - Elsevier
Gallium-doped ZnO thin films were grown on quartz substrates by metalorganic vapor phase epitaxy using diisopropylzinc (Di-PrZn) as a zinc source and tertiary butanol (t-BuOH) as an …
Number of citations: 21 www.sciencedirect.com
Y Fujita, R Nakai - Journal of crystal growth, 2004 - Elsevier
ZnO films have been grown on a-plane sapphire substrates by metalorganic vapor-phase epitaxy using diisopropylzinc as a zinc source and iso-propanol or tertiary-butanol as oxygen …
Number of citations: 12 www.sciencedirect.com
I Sato, Y Takizawa, K Soai - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
Diisopropylzinc is found to be a highly efficient reagent for the formation of zinc enolate equivalents from various iodoacetates via iodine-zinc exchange reaction at room temperature, …
Number of citations: 17 www.journal.csj.jp

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